BenchChemオンラインストアへようこそ!

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide

Regiochemistry Pyrazole N-functionalization Kinase inhibitor scaffold

2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide (CAS 1344066-59-6, MF C₈H₁₃ClN₄O₂, MW 232.67) is a bifunctional pyrazole-acetamide building block bearing a 3-amino-4-chloro substitution pattern on the pyrazole ring and an N-(2-methoxyethyl) side chain on the acetamide moiety. The compound is commercially supplied at ≥97% purity (AKSci) to ≥98% purity (Leyan) for research and further manufacturing use.

Molecular Formula C8H13ClN4O2
Molecular Weight 232.67 g/mol
Cat. No. B13534296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide
Molecular FormulaC8H13ClN4O2
Molecular Weight232.67 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CN1C=C(C(=N1)N)Cl
InChIInChI=1S/C8H13ClN4O2/c1-15-3-2-11-7(14)5-13-4-6(9)8(10)12-13/h4H,2-3,5H2,1H3,(H2,10,12)(H,11,14)
InChIKeyNBWINZYZVKBQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide (CAS 1344066-59-6): Procurement-Ready Chemical Profile and Core Identity


2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide (CAS 1344066-59-6, MF C₈H₁₃ClN₄O₂, MW 232.67) is a bifunctional pyrazole-acetamide building block bearing a 3-amino-4-chloro substitution pattern on the pyrazole ring and an N-(2-methoxyethyl) side chain on the acetamide moiety. The compound is commercially supplied at ≥97% purity (AKSci) to ≥98% purity (Leyan) for research and further manufacturing use . Its core scaffold falls within the claimed genus of acylated amino acid amidyl pyrazoles disclosed in patent literature as inhibitors of β-amyloid peptide release and γ-secretase activity, positioning it as a relevant intermediate for neuroscience-focused medicinal chemistry programs [1].

Why Generic Substitution Fails: Structural Determinants That Prevent Interchange of 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide with Common Analogs


Within the pyrazole-acetamide chemical space, seemingly minor structural variations produce functionally distinct entities that cannot be treated as interchangeable. The 3-amino-4-chloro regioisomeric arrangement on the pyrazole core determines hydrogen-bond donor/acceptor geometry critical for target engagement, while the N-(2-methoxyethyl) side chain modulates lipophilicity, solubility, and metabolic stability relative to unsubstituted, N-methyl, N-cyclopropylmethyl, or N-isobutyl congeners. Patent literature explicitly demonstrates that N1- versus N2-regioisomer formation during 4-aminopyrazole alkylation yields mixtures (typically ~1.5:1 ratio) with divergent biological profiles, underscoring that regioisomeric purity is a non-negotiable procurement parameter . Furthermore, halogen identity (Cl vs. Br vs. H) at the 4-position alters molecular weight, leaving-group potential for further derivatization, and pharmacophoric interactions—the 4-chloro substituent imparts a molecular weight of 232.67 Da versus 277.12 Da for the 4-bromo analog and 198.22 Da for the 4-unsubstituted variant, with each shift affecting downstream synthetic utility and biological readout [1].

Quantitative Differentiation Evidence: 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide vs. Closest Analogs


Regioisomeric Identity: 3-Amino-4-chloro vs. 4-Amino Substitution Pattern Determines Synthetic Utility and Biological Target Engagement

The target compound features a 3-amino-4-chloro-1H-pyrazol-1-yl substitution pattern, in contrast to the 4-amino-1H-pyrazol-1-yl regioisomer (CAS 1156725-92-6). The 3-amino placement creates a distinct hydrogen-bond donor/acceptor vector relative to the N1-acetamide attachment point. Patent literature demonstrates that direct alkylation of 4-aminopyrazoles produces N1:N2 regioisomer mixtures at approximately 1.5:1 ratio, making regioisomerically pure 3-amino-4-chloro derivatives non-trivial to obtain and requiring controlled synthetic routes rather than simple N-alkylation . The 4-chloro substituent additionally provides a synthetic handle for further derivatization (e.g., cross-coupling) absent in the 4-unsubstituted analog [1].

Regiochemistry Pyrazole N-functionalization Kinase inhibitor scaffold

Halogen-Dependent Molecular Properties: 4-Chloro vs. 4-Bromo Differentiation in the N-(2-methoxyethyl)acetamide Series

The 4-chloro substituent on the target compound confers distinct physicochemical properties relative to the 4-bromo analog (CAS 1249920-30-6). The chlorine atom contributes a molecular weight of 232.67 Da versus 277.12 Da for the bromine variant—a +44.45 Da difference that impacts lipophilicity (Cl: estimated logP ~0.3–0.8; Br: estimated logP ~0.8–1.3), aqueous solubility, and membrane permeability . The C–Cl bond (bond dissociation energy ~397 kJ/mol) is significantly stronger than the C–Br bond (~280 kJ/mol), affecting thermal stability during storage and reactivity in downstream cross-coupling chemistry [1]. Both are commercially available at ≥97% purity from multiple suppliers, enabling direct comparative evaluation.

Halogen effect Physicochemical properties Lead optimization

N-Alkyl Side Chain Differentiation: 2-Methoxyethyl vs. Unsubstituted, Cyclopropylmethyl, and Isobutyl Acetamide Congeners

The N-(2-methoxyethyl) side chain on the target compound differentiates it from the unsubstituted acetamide (CAS 1342345-59-8, MW 174.59), N-cyclopropylmethyl (CAS 1339402-31-1, MW 228.68), and N-isobutyl (CAS 1343667-14-0, MW 244.72) analogs . The 2-methoxyethyl group introduces an ether oxygen that serves as an additional hydrogen-bond acceptor while maintaining moderate lipophilicity (calculated logP contribution of −0.2 to +0.1 relative to unsubstituted acetamide). In pyrazole amide kinase inhibitor SAR, the nature of the N-alkyl substituent has been shown to modulate JNK-1 inhibitory activity across a >10-fold IC₅₀ range within the same core scaffold, with polar substituents generally enhancing solubility but potentially reducing passive permeability [1].

Side-chain SAR Solubility optimization Metabolic stability

Patent-Defined Therapeutic Utility Space: γ-Secretase/Aβ Inhibition as a Differentiating Indication Pathway

The compound's core scaffold—acylated amino acid amidyl pyrazole—is explicitly claimed in US20100280066A1 (Elan Pharmaceuticals) as an inhibitor of β-amyloid peptide release and/or synthesis via γ-secretase modulation, with utility in neurological disorders including Alzheimer's disease [1]. This patent family (including WO2005009344A3 and related filings) establishes a defined therapeutic context that distinguishes this chemotype from pyrazole acetamides claimed primarily as kinase inhibitors (e.g., CRAC channel inhibitors in US20120035237) or antifungal agents [2][3]. For procurement decisions, this means the target compound is structurally aligned with a neuroscience-focused IP space, making it particularly relevant for Alzheimer's drug discovery programs rather than oncology or anti-infective campaigns.

Alzheimer's disease γ-Secretase inhibition Aβ peptide modulation

Supplier-Grade Purity and Quality Specifications: Quantitative Procurement Benchmarks

Commercially, the target compound is available at defined purity grades: ≥97% from AKSci (Cat. 1712EN) and 98% from Leyan (Cat. 1414346) . Storage specification: long-term storage in a cool, dry place; not classified as hazardous for DOT/IATA transport . By comparison, the 4-bromo analog (CAS 1249920-30-6) is offered at 98% purity by Leyan (Cat. 1366173) and listed by Fluorochem, while the 4-amino regioisomer (CAS 1156725-92-6) is supplied at 95% by AKSci . The 2% purity difference between 97% and 95% grades is quantitatively meaningful for applications requiring high-fidelity SAR, as 3–5% impurity can confound biological assay interpretation at typical screening concentrations (10 μM).

Chemical purity Quality assurance Procurement specification

Optimal Research and Industrial Application Scenarios for 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide


Neuroscience Drug Discovery: γ-Secretase Modulator Lead Optimization

Programs targeting Alzheimer's disease via modulation of β-amyloid peptide production can deploy this compound as a structurally aligned intermediate or scaffold-hopping starting point. The acylated amino acid amidyl pyrazole chemotype is explicitly disclosed in patent literature (US20100280066A1) for γ-secretase inhibition, providing a defined IP context for SAR exploration [1]. The 3-amino-4-chloro substitution pattern and N-(2-methoxyethyl) side chain collectively offer multiple vectors for systematic structural modification while maintaining alignment with the claimed genus.

Kinase Inhibitor Scaffold Diversification with Defined Halogen Handle

The 4-chloro substituent serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification of the pyrazole core. This is particularly valuable for kinase inhibitor programs, where pyrazole amides have demonstrated JNK-1 inhibitory activity with IC₅₀ values below 10 μM in published SAR studies [2]. The stronger C–Cl bond (BDE ~397 kJ/mol) relative to C–Br (~280 kJ/mol) provides greater thermal stability during prolonged storage and reaction setup [3].

Regioisomerically Pure Building Block for Parallel Library Synthesis

The unambiguous 3-amino-4-chloro-1H-pyrazol-1-yl substitution pattern eliminates the regioisomeric ambiguity (N1 vs. N2) that complicates library synthesis with 4-aminopyrazole starting materials, which typically yield ~1.5:1 N1:N2 mixtures upon direct alkylation . This enables the production of homogeneous compound libraries with defined regiochemistry, reducing the need for chromatographic separation of regioisomers and improving screening data quality.

Comparative Physicochemical Profiling in Lead Optimization Cascades

With a molecular weight of 232.67 Da, five rotatable bonds, and the ether-containing N-(2-methoxyethyl) side chain, this compound occupies a favorable physicochemical space for oral bioavailability according to Lipinski and Veber guidelines. It can serve as a reference point in property-guided optimization cascades, where the balance between the chloro (MW 232.67) and bromo (MW 277.12) analogs provides a direct readout of halogen-dependent effects on permeability, solubility, and metabolic stability .

Quote Request

Request a Quote for 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.